Direct Brown 222

Description

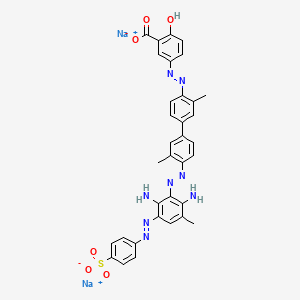

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-[[4-[4-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N8O6S.2Na/c1-18-14-21(4-11-27(18)39-38-24-8-13-30(43)26(17-24)34(44)45)22-5-12-28(19(2)15-22)40-42-33-31(35)20(3)16-29(32(33)36)41-37-23-6-9-25(10-7-23)49(46,47)48;;/h4-17,43H,35-36H2,1-3H3,(H,44,45)(H,46,47,48);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDCAYVWYHUKGF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])C)C)N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N8Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3070127 | |

| Record name | C.I. Direct Brown 222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64743-15-3 | |

| Record name | Benzoic acid, 5-(2-(4'-(2-(2,6-diamino-3-methyl-5-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)diazenyl)-2-hydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064743153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-[2-[4'-[2-[2,6-diamino-3-methyl-5-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Brown 222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-[2-[4'-[2-[2,6-diamino-3-methyl-5-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Characterization Methodologies for Direct Brown 222 and Its Transformation Products

Spectroscopic Techniques for Qualitative and Quantitative Analysis

Spectroscopic methods are fundamental in elucidating the structural features and concentration of Direct Brown 222.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Mechanistic Insights

Fourier Transform Infrared (FTIR) spectroscopy is a vital analytical technique for identifying the functional groups present in a molecule. nih.gov It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes. nih.gov This absorption pattern creates a unique spectral "fingerprint" of the molecule. nih.govthermofisher.com

For this compound, an azo dye, FTIR spectroscopy can confirm the presence of key functional groups such as N=N (azo), -OH (hydroxyl), -SO3H (sulfonic acid), and aromatic C-H and C=C bonds. The analysis of FTIR spectra can provide valuable insights into the degradation mechanism of the dye. frontiersin.org Changes in the FTIR spectrum, such as the disappearance of the azo bond peak or the appearance of new peaks corresponding to carboxyl or other groups, can indicate the breakdown of the parent molecule and the formation of transformation products. ieu.edu.tr

Table 2: Characteristic FTIR Absorption Frequencies for Functional Groups Relevant to this compound

| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |

| O-H (hydroxyl) | 3200-3600 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=C (aromatic) | 1400-1600 | Stretching |

| N=N (azo) | 1400-1450 | Stretching |

| S=O (sulfonic acid) | 1340-1350, 1150-1160 | Asymmetric & Symmetric Stretching |

Source: Adapted from general FTIR correlation charts. Specific peak positions for this compound may vary.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that provides a molecular fingerprint of a substance. nih.govmdpi.com It is based on the inelastic scattering of monochromatic light, usually from a laser. mdpi.com While mechanistically different from FTIR, the information obtained is often complementary. Raman spectroscopy is particularly useful for identifying and characterizing molecules, offering high chemical specificity without the need for labels. acs.org

The Raman spectrum of this compound would exhibit a unique pattern of peaks corresponding to its various vibrational modes. The "fingerprint" region of the Raman spectrum, typically from 300 to 1900 cm⁻¹, is especially rich in information for characterizing molecules. spectroscopyonline.com This technique can be used to identify the compound and distinguish it from other structurally similar dyes. spectroscopyonline.com Furthermore, resonance Raman (RR) spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band of the analyte, can significantly enhance the signal intensity, allowing for the detection of very low concentrations. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. wisc.edubnl.gov XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. bnl.govdiva-portal.org

When this compound is adsorbed onto a surface, such as a catalyst or a textile fiber, XPS can be used to analyze its surface chemistry. ncsu.edu The technique can provide the atomic concentrations of elements like carbon, nitrogen, oxygen, and sulfur present in the dye molecule on the surface. ifpenergiesnouvelles.fr Moreover, high-resolution XPS spectra can reveal the chemical states of these elements, for example, distinguishing between different oxidation states of sulfur or identifying the bonding environment of nitrogen in the azo group. ifpenergiesnouvelles.frrsc.org This information is crucial for understanding the interaction of the dye with surfaces and for studying surface-mediated transformation processes.

Chromatographic and Mass Spectrometric Approaches for Separation and Identification

Chromatographic techniques are essential for separating the components of a mixture, while mass spectrometry provides information about the mass and structure of the separated components.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. biomedres.usresearchgate.net It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like this compound.

HPLC is a primary method for assessing the purity of this compound. researchgate.netvscht.cz By developing a suitable chromatographic method, typically involving a C18 reversed-phase column, the main dye peak can be separated from any impurities present in the commercial product. acs.org The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Furthermore, HPLC is invaluable for profiling the degradation products of this compound. europa.euderpharmachemica.com As the dye undergoes transformation, for example, through photocatalysis or biodegradation, HPLC can separate the remaining parent dye from the newly formed transformation products. scribd.commdpi.com This allows for the monitoring of the degradation process over time and the characterization of the degradation pathway. scribd.comresearchgate.net The use of a UV-Vis detector, often a diode array detector (DAD), allows for the acquisition of UV-Vis spectra for each separated peak, aiding in the initial identification of the transformation products. nih.govmdpi.com A study on the degradation of other direct dyes utilized HPLC to monitor their disappearance and the formation of byproducts. scribd.com

Table 3: Typical HPLC Parameters for Azo Dye Analysis

| Parameter | Value/Type |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with buffer |

| Detection | UV-Vis (e.g., at 222 nm or λmax) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

Source: General parameters from various studies on dye analysis. acs.orgderpharmachemica.com Method would need to be optimized for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Structural Elucidation of Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile and thermally unstable compounds like this compound and its metabolites. This technique combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. In the study of azo dye degradation, LC-MS is used to separate the complex mixture of resulting products and determine their molecular weights and structures. nih.govdtu.dk

The degradation of azo dyes often involves the cleavage of the characteristic azo bond (–N=N–), leading to the formation of various aromatic amines and other byproducts. nih.govuga.edu LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), allows for the detailed structural elucidation of these metabolites. nih.govfrontiersin.org By selecting a parent ion and inducing fragmentation, a unique pattern of daughter ions is generated, which serves as a fingerprint for the metabolite's structure. frontiersin.org For instance, research on the degradation of the azo dye Reactive Black 5 utilized LC-MS/MS to identify and detail the degradation mechanism. nih.gov Similarly, studies on other azo dyes have successfully identified various transformation products by analyzing their mass-to-charge ratios and fragmentation patterns. nih.govfrontiersin.org

A typical LC-MS method for azo dye metabolite analysis might employ a C18 column with a mobile phase gradient of water (often with a formic acid modifier) and acetonitrile to separate the components of the mixture before they enter the mass spectrometer. frontiersin.orgmdpi.com

Table 1: Representative LC-MS Data for Azo Dye Metabolite Identification

| Identified Metabolite (Example from Azo Dye Degradation Studies) | Parent Ion (m/z) | Key Fragment Ions (m/z) | Analytical Technique |

|---|---|---|---|

| Aniline | 94 | 77, 65 | LC-MS/MS |

| N,N-dimethyl-1,4-diaminobenzene | 137 | 122, 92 | LC-MS/MS |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Product Identification

For the identification of volatile and semi-volatile compounds that may arise from the degradation of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. uga.eduepa.gov This technique is particularly relevant when degradation is induced by processes like advanced oxidation or thermal treatment, which can break the dye molecule into smaller, more volatile fragments. mdpi.comnih.gov

Prior to GC-MS analysis, volatile compounds are typically extracted from the sample matrix. The separated compounds are then ionized and identified based on their mass spectra, which can be compared to established spectral libraries for confirmation. frontiersin.org Studies on the degradation of various azo dyes have utilized GC-MS to identify a range of volatile products, including phenols, aromatic amines, and other small organic molecules, providing valuable insights into the degradation pathways. frontiersin.orgmdpi.comneptjournal.com For instance, the degradation of Reactive Red 195 was shown to produce low molecular weight products identifiable by GC-MS. frontiersin.org

Table 2: Examples of Volatile Compounds Identified by GC-MS in Azo Dye Degradation Studies

| Volatile Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Degradation Source (Example) |

|---|---|---|---|

| Phenol | 9.8 | 94.11 | Bacterial Degradation of Drimaren Red CL-B frontiersin.org |

| Aniline | 8.5 | 93.13 | Reductive Degradation of Solvent Yellow 2 epa.gov |

| Naphthalene (B1677914) | 11.2 | 128.17 | Bacterial Degradation of Drimaren Red CL-B frontiersin.org |

This table provides examples from various degradation studies, as specific volatile products from this compound were not detailed in the search results.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. nih.govnih.gov This capability is crucial for the confident identification of the transformation products of this compound, especially in the absence of commercial standards. researchgate.netlcms.cz Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range, which allows for the differentiation of molecules with very similar nominal masses. nih.govbioanalysis-zone.com

The use of LC-HRMS is a powerful approach for identifying novel metabolites from emerging contaminants. researchgate.netfrontiersin.org By combining the precise mass data with isotopic patterns and MS/MS fragmentation information, researchers can propose and confirm the structures of previously unknown transformation products. nih.govfrontiersin.org This has been demonstrated in studies of various contaminants where HRMS was essential for elucidating transformation pathways. frontiersin.orgduke.edu

Table 3: Comparison of Standard vs. High-Resolution Mass Spectrometry

| Feature | Standard Mass Spectrometry (e.g., Quadrupole) | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) |

|---|---|---|

| Mass Accuracy | Low to moderate | High (< 5 ppm) nih.gov |

| Resolving Power | Lower | High nih.gov |

| Primary Use | Quantification of known compounds | Identification of unknowns, structural elucidation researchgate.netbioanalysis-zone.com |

| Output | Nominal mass | Precise mass, elemental formula determination nih.gov |

Microscopic and Surface Characterization Techniques for Material Interaction Studies

Scanning Electron Microscopy (SEM) for Morphological Analysis of Adsorbents and Catalysts

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials. nih.gov In the context of treating wastewater containing this compound, SEM is extensively used to analyze the adsorbents and catalysts involved. nih.gov It provides high-resolution images of the material's surface, revealing details about its texture, porosity, and the shape and size of its constituent particles. cabidigitallibrary.orgiwaponline.com

By comparing SEM images of an adsorbent before and after contact with a dye solution, researchers can observe changes such as the filling of pores or the formation of a dye layer on the surface, which provides direct evidence of adsorption. cabidigitallibrary.org For catalytic materials, SEM can reveal the morphology that influences catalytic activity and can be used to monitor structural changes like particle aggregation that may occur during the degradation process. nih.govrsc.orgacs.org

Transmission Electron Microscopy (TEM) for Nanoscale Structural Characterization

For even higher magnification and the ability to view the internal structure of materials, Transmission Electron Microscopy (TEM) is employed. nih.gov This is particularly valuable for characterizing the nanoscale materials often used as highly effective catalysts and adsorbents. acs.orgresearchgate.net TEM can determine the size, shape, and crystalline structure of nanoparticles, as well as how they are dispersed on a support material. researchgate.netmdpi.com

The catalytic activity of nanoparticles is often strongly dependent on their size, making TEM a critical tool for catalyst development. mdpi.com For example, in studies of photocatalytic degradation of azo dyes, TEM has been used to confirm the size and morphology of the nanocatalysts, such as ZnO and TiO2 nanoparticles. acs.orgresearchgate.netresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Adsorbate Layer Imaging

Atomic Force Microscopy (AFM) offers nanoscale, three-dimensional imaging of surfaces. rsc.org A key advantage of AFM is its ability to operate in both air and liquid environments, allowing for the study of dye-surface interactions under conditions that more closely mimic a real system. scirp.org

AFM can visualize the surface of an adsorbent and reveal the formation of an adsorbed layer of dye molecules, providing information on the layer's thickness and uniformity. scirp.orgacs.org This helps in understanding the mechanism of adsorption. Furthermore, AFM can quantify changes in surface roughness of adsorbents and catalysts, a parameter that can significantly impact their performance in dye removal. rsc.orgresearchgate.netjecst.org For instance, AFM has been used to study the adsorption of azo dyes on various surfaces, revealing details about the arrangement of the adsorbed molecules. acs.org

Table 4: Summary of Microscopic and Surface Characterization Techniques

| Technique | Primary Information Obtained | Typical Application for this compound Studies |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, texture, porosity, particle size and shape. cabidigitallibrary.orgiwaponline.com | Characterizing adsorbents and catalysts before and after dye interaction. nih.gov |

| Transmission Electron Microscopy (TEM) | Internal structure, nanoparticle size and distribution, crystallinity. researchgate.netmdpi.com | Characterizing the nanoscale features of catalysts and adsorbents. acs.org |

| Atomic Force Microscopy (AFM) | 3D surface topography, surface roughness, adsorbate layer imaging. rsc.orgscirp.org | Visualizing adsorbed dye layers and measuring changes in surface roughness. acs.orgresearchgate.net |

X-ray Diffraction (XRD) Analysis for Crystalline Structure and Phase Identification of Associated Materials

X-ray Diffraction (XRD) is a powerful non-destructive technique primarily used for the phase identification of crystalline materials and can provide detailed information on their unit cell dimensions. cityu.edu.hk The fundamental principle of XRD is based on the constructive interference of X-rays scattered by the planes of atoms in a crystalline sample, a phenomenon described by Bragg's Law. hbni.ac.in This interaction produces a unique diffraction pattern, which serves as a fingerprint for the crystalline phases present.

In the context of this compound, XRD analysis is instrumental in characterizing any solid-phase materials involved in its synthesis, purification, or degradation processes. For instance, if a catalyst is used for the degradation of the dye, XRD can identify the crystalline structure of the catalyst before and after the reaction, revealing any changes in its phase composition or crystal lattice parameters. cityu.edu.hk The technique involves directing a beam of X-rays onto a powdered sample and measuring the intensity of the diffracted X-rays at various angles (2θ). opengeology.orgnist.gov

The resulting diffractogram, a plot of intensity versus 2θ, contains peaks at specific angles that correspond to the interplanar spacings (d-values) of the crystalline material. opengeology.org By comparing these d-values and their relative intensities to a database of known materials, the crystalline components of the sample can be identified. nist.gov Furthermore, XRD can be used to determine the degree of crystallinity and crystallite size of a material.

Table 1: Representative XRD Data Interpretation

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Crystalline Phase Assignment |

| 25.3 | 3.52 | 100 | Anatase TiO₂ (101) |

| 37.8 | 2.38 | 30 | Anatase TiO₂ (004) |

| 48.0 | 1.89 | 45 | Anatase TiO₂ (200) |

| 53.9 | 1.70 | 25 | Anatase TiO₂ (105) |

| 55.1 | 1.67 | 35 | Anatase TiO₂ (211) |

This table is a hypothetical representation of XRD data for a titanium dioxide catalyst, a material sometimes used in the photocatalytic degradation of dyes. The data illustrates how peak positions and intensities are used to identify a specific crystalline phase.

Electrochemical Characterization Techniques for Reaction Pathway Elucidation

Electrochemical techniques are vital for investigating the redox properties and degradation pathways of organic compounds like this compound. mdpi.com These methods provide valuable insights into the electron transfer reactions that govern the transformation of the dye molecule.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the interfaces and the processes that occur at them, such as charge transfer and mass transport. gscsg.com EIS is particularly useful for evaluating the performance and degradation of materials in electrochemical systems. tuvaustria.comresearchgate.net The technique works by applying a small amplitude AC potential to an electrochemical cell and measuring the resulting current response over a wide range of frequencies. gscsg.com

In the study of this compound degradation, EIS can be used to monitor changes in the electrode-electrolyte interface. rsc.org For example, the formation of an insulating layer of degradation products on the electrode surface can be detected as an increase in the charge transfer resistance. gscsg.com The data is often presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part. Different electrochemical processes, such as solution resistance, charge transfer resistance, and diffusion, have characteristic signatures in the Nyquist plot.

Table 2: Hypothetical EIS Data for this compound Degradation

| Time (min) | R_s (Ω) | R_ct (Ω) | C_dl (μF) |

| 0 | 10.2 | 550 | 25.3 |

| 30 | 10.5 | 870 | 22.1 |

| 60 | 10.8 | 1250 | 19.8 |

| 90 | 11.2 | 1800 | 17.5 |

This table presents hypothetical data illustrating the change in solution resistance (R_s), charge-transfer resistance (R_ct), and double-layer capacitance (C_dl) over time during the electrochemical degradation of this compound. An increasing R_ct suggests the formation of an inhibiting layer on the electrode surface.

Photocurrent response measurement is a key technique for evaluating the efficiency of photo-induced charge separation and transfer in photocatalytic systems. unican.es When a photocatalyst is illuminated with light of sufficient energy, electron-hole pairs are generated. beilstein-journals.org The ability of these charge carriers to separate and migrate to the surface of the catalyst is crucial for initiating the redox reactions that lead to the degradation of pollutants like this compound.

The photocurrent response is measured by applying a constant potential to a working electrode made of the photocatalytic material and monitoring the current as the light is turned on and off. A significant and stable increase in current upon illumination indicates efficient charge separation and transfer. rsc.org The magnitude of the photocurrent can be correlated with the photocatalytic activity of the material. beilstein-journals.org

Table 3: Illustrative Photocurrent Response Data

| Catalyst | Light Condition | Photocurrent Density (μA/cm²) |

| Catalyst A | Dark | ~0 |

| Catalyst A | Light On | 1.5 |

| Catalyst B | Dark | ~0 |

| Catalyst B | Light On | 3.2 |

This table provides a simplified comparison of the photocurrent response of two different hypothetical photocatalysts, suggesting that Catalyst B exhibits more efficient charge separation under illumination.

Degradation and Remediation Pathways for Direct Brown 222 in Aqueous Environments

Photocatalytic Degradation Studies

Investigation of Photocatalytic Reaction Mechanisms

Electron-Hole Separation and Recombination Dynamics

In photocatalysis, the absorption of light by a semiconductor material generates electron-hole pairs. The efficiency of the degradation process is heavily dependent on the effective separation of these charge carriers and the prevention of their recombination. Various strategies, such as the creation of heterojunctions or doping with other elements, are often employed to enhance charge separation, thereby increasing the lifetime of the electrons and holes available to participate in redox reactions. However, no studies were identified that investigate the specific electron-hole dynamics during the photocatalytic treatment of Direct Brown 222.

Generation and Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), are the primary agents responsible for the degradation of organic pollutants in photocatalytic processes. These highly reactive species are formed when photo-generated electrons and holes interact with water and dissolved oxygen. They attack the complex structure of dye molecules, breaking them down into simpler, less harmful compounds. Scavenger experiments are typically used to identify the dominant ROS in a specific photocatalytic system. For this compound, there is no available research identifying the specific ROS involved in its degradation or their relative contributions.

Z-Scheme Electron Transfer Pathways

A Z-scheme photocatalytic system mimics natural photosynthesis to achieve more efficient charge separation and stronger redox potential. In a direct Z-scheme system, two different semiconductors are combined, and the photo-generated electrons in the semiconductor with a higher conduction band potential recombine with the holes in the semiconductor with a lower valence band potential. This leaves electrons with strong reduction ability and holes with strong oxidation ability available for the degradation reaction. There is currently no literature available that describes the application or investigation of Z-scheme photocatalysis for the degradation of this compound.

Optimization of Photocatalytic System Parameters

The efficiency of photocatalytic degradation is influenced by several operational parameters. Optimizing these factors is critical for the practical application of the technology.

Effect of Initial Dye Concentration

The initial concentration of the dye also plays a significant role. Generally, the degradation rate decreases as the initial dye concentration increases. This is because with a higher concentration of dye molecules, more of them are adsorbed on the surface of the photocatalyst, which can inhibit the penetration of light to the catalyst surface. Without specific studies, the kinetics of this compound degradation at different initial concentrations remain unknown.

Impact of Solution pH and Temperature

The pH of the solution can affect the surface charge of the photocatalyst and the chemical structure of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface and the subsequent degradation efficiency. Temperature can also affect the reaction kinetics. While photocatalysis is not highly temperature-dependent, moderate increases in temperature can sometimes enhance the degradation rate. The optimal pH and temperature conditions for the photocatalytic degradation of this compound have not been determined.

Due to the absence of specific research, no data tables or detailed findings for this compound can be provided.

Role of Light Source and Intensity

The efficiency of the photocatalytic degradation of azo dyes, including this compound, is critically dependent on the characteristics of the light source, particularly its wavelength and intensity. The process is initiated when a semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. Consequently, light sources capable of emitting in the UV or UV-visible spectrum, such as mercury lamps, are commonly employed in laboratory studies. opensciencepublications.com

The relationship between light intensity and the rate of photocatalytic degradation is complex and can be categorized into three distinct regimes:

Low Light Intensity: At lower intensities, the degradation rate is typically directly proportional to the light intensity (a first-order relationship). In this range, the generation of electron-hole pairs is the rate-limiting step, and an increase in photon flux leads to a corresponding increase in the formation of reactive oxidative species. researchgate.netresearchgate.net

Intermediate Light Intensity: As the intensity increases, the relationship often transitions to being proportional to the square root of the light intensity. This half-order dependency arises as the rate of electron-hole recombination becomes more significant, competing with their separation and migration to the catalyst surface. researchgate.net

High Light Intensity: At very high light intensities, the degradation rate can become independent of the light intensity (a zero-order relationship). researchgate.net This plateau occurs because the catalyst's surface becomes saturated with photons. At this point, the rate-limiting factors are no longer the photon flux but other parameters, such as the concentration of the dye, the availability of active sites on the catalyst, or the mass transfer of reactants and products. nih.govirost.ir

| Light Intensity Level | Relationship to Degradation Rate | Primary Rate-Limiting Factor |

|---|---|---|

| Low | Directly Proportional (First Order) | Photon Flux / Electron-Hole Pair Generation |

| Intermediate | Proportional to Square Root (Half Order) | Electron-Hole Recombination |

| High | Independent (Zero Order) | Catalyst Surface Saturation / Reactant Concentration |

Synergistic Effects with Auxiliary Oxidizing Agents (e.g., H2O2)

The efficiency of photocatalytic systems for degrading this compound can be significantly enhanced through the addition of auxiliary oxidizing agents, with hydrogen peroxide (H2O2) being a prominent example. The interaction between the photocatalyst, UV-visible light, and H2O2 creates a synergistic effect that accelerates the degradation of the dye molecules. nih.gov

The primary mechanisms behind this synergy include:

Inhibition of Electron-Hole Recombination: Hydrogen peroxide is an effective electron scavenger. It traps the photo-generated electrons from the conduction band of the photocatalyst. nih.govresearchgate.net This process is crucial as it reduces the probability of electron-hole recombination, thereby increasing the availability of holes and other reactive species to participate in oxidation reactions. researchgate.net

Identification and Characterization of Photocatalytic Degradation Intermediates

The complete mineralization of a complex molecule like this compound into benign end-products such as carbon dioxide and water is a multi-step process involving numerous transient chemical intermediates. Understanding the degradation pathway requires the identification of the primary reactive species responsible for the breakdown of the dye.

The principal method used to elucidate these mechanisms is the implementation of scavenger or trapping experiments. nih.govmdpi.com In this technique, specific chemical agents are introduced into the reaction mixture to selectively quench or "scavenge" a particular type of reactive species. By observing the resulting effect on the degradation rate, the relative importance of each species can be determined. A significant inhibition of the degradation rate in the presence of a specific scavenger indicates that the quenched species plays a critical role in the reaction pathway. mdpi.com

The key reactive species in most photocatalytic degradation processes and their common scavengers are:

Hydroxyl Radicals (•OH): These are powerful oxidants that can non-selectively attack the dye molecule. They are effectively scavenged by alcohols, such as Isopropanol (IPA). nih.govmdpi.com

Superoxide Radicals (•O₂⁻): Formed from the reaction of photo-generated electrons with dissolved oxygen, these radicals are also key contributors to the degradation process. p-Benzoquinone (BQ) is a commonly used scavenger for superoxide radicals. mdpi.commdpi.com

Photogenerated Holes (h⁺): These are powerful oxidizing sites on the catalyst surface. Their role can be investigated using scavengers like Ethylenediaminetetraacetic acid (EDTA-2Na) or ammonium (B1175870) oxalate. mdpi.commdpi.com

Through these experiments, it has been established that the degradation of azo dyes typically begins with an attack by these reactive species on the chromophoric azo linkages (–N=N–), leading to the initial decolorization of the solution. This is followed by the progressive cleavage and oxidation of the resulting aromatic intermediates, ultimately leading to mineralization. mdpi.com

| Reactive Species | Common Scavenger | Role in Degradation |

|---|---|---|

| Hydroxyl Radical (•OH) | Isopropanol (IPA) | Powerful, non-selective oxidizing agent that attacks dye structure. |

| Superoxide Radical (•O₂⁻) | p-Benzoquinone (BQ) | Contributes to the oxidative breakdown of the dye molecule. |

| Hole (h⁺) | EDTA-2Na, Ammonium Oxalate | Primary oxidizing site on the catalyst surface. |

Adsorptive Removal Mechanisms and Kinetics

Adsorption is a widely employed and highly effective technique for the removal of dyes from aqueous solutions due to its operational simplicity, cost-effectiveness, and high efficiency. mdpi.comresearchgate.net The process involves the mass transfer of the dye molecules (adsorbate) from the liquid phase onto the surface of a solid material (adsorbent).

Development and Performance Evaluation of Novel Adsorbent Materials

Significant research has been directed toward the development of novel adsorbent materials that offer high adsorption capacity, rapid kinetics, and economic viability. The focus has been on materials with large surface areas, high porosity, and specific surface functional groups that can effectively bind dye molecules. mdpi.comfrontiersin.org

Bio-adsorbents have emerged as an eco-friendly and low-cost alternative to conventional adsorbents. frontiersin.org These materials are derived from biological sources and possess inherent properties that make them suitable for dye removal.

Algae: Biomass from algae, particularly brown algae, has demonstrated significant potential as an adsorbent. jwent.netresearchgate.net The cell walls of algae are rich in polysaccharides and proteins, which provide a variety of functional groups—such as carboxyl (–COOH), hydroxyl (–OH), sulfate (B86663) (–OSO₃⁻), and amino (–NH₂) groups—that can serve as active binding sites for dye molecules through electrostatic interactions and complexation. frontiersin.orgjwent.net

Chitosan (B1678972) Composites: Chitosan is a linear polysaccharide derived from the deacetylation of chitin, which is commonly extracted from the shells of crustaceans like shrimp and crabs. mdpi.comnih.gov Its structure is rich in primary amine (–NH₂) and hydroxyl (–OH) functional groups, making it an exceptionally effective adsorbent for various pollutants, including dyes. nih.gov To improve its mechanical stability and performance in acidic conditions, chitosan is often cross-linked or incorporated into composite materials with other substances like polyvinyl alcohol or carbon nanoparticles. researchgate.netmdpi.com

| Bio-Adsorbent Material | Target Pollutant | Reported Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Modified Brown Algae | Crystal Violet | 279.14 | frontiersin.org |

| Magnetic Fucus vesiculosus (Brown Algae) | Methylene Blue | 577 | jwent.net |

| Chitosan-Hydrogel Granules (90% DD) | Reactive Black 5 | 1559.7 | nih.gov |

Carbonaceous materials are among the most versatile and widely used adsorbents due to their exceptional properties, including large specific surface areas, well-developed porous structures, and high chemical stability. mdpi.commdpi.com

Activated Carbon (AC): As a conventional adsorbent, activated carbon is produced from a variety of carbon-rich raw materials, including biomass. mdpi.com Its popularity stems from its very high surface area, which can reach up to 1100 m²/g, and significant pore volume, providing ample sites for dye adsorption. mdpi.com

Nanocarbons: Modern advancements have led to the development of carbon nanoadsorbents, such as Carbon Nanotubes (CNTs) and Graphene. mdpi.comresearchgate.net These materials possess highly ordered structures and superior surface properties compared to amorphous activated carbon. Their surfaces can also be readily functionalized with specific chemical groups to enhance their selectivity and adsorption capacity for targeted pollutants. mdpi.comresearchgate.net

| Property | Activated Carbon (AC) | Nanocarbons (CNTs, Graphene) |

|---|---|---|

| Structure | Amorphous, microporous/mesoporous | Highly ordered, crystalline (e.g., rolled graphene sheets) |

| Surface Area | High to very high (e.g., up to 1100 m²/g) | Very high theoretical surface area |

| Key Features | Widely available, cost-effective, established technology | Exceptional mechanical and chemical properties, high potential for surface functionalization |

Polymer-Based and Composite Adsorbents

The removal of azo dyes from aqueous environments can be effectively achieved using polymer-based and composite adsorbents. These materials are favored for their low cost, high efficiency, and potential for modification to enhance performance. Natural polymers, in particular, have gained significant attention due to their biocompatibility and abundance.

Chitosan, a biopolymer derived from chitin, is a prominent example of a polymer-based adsorbent used for dye remediation. scispace.commdpi.com Its structure is rich in amino (-NH2) and hydroxyl (-OH) functional groups, which serve as active sites for binding with dye molecules, especially anionic dyes like direct brown dyes. mdpi.com The protonated amino groups in acidic conditions create a positively charged surface, facilitating strong electrostatic attraction with anionic dye molecules. orientjchem.org

To illustrate the application of polymer-based adsorbents, the adsorption of the related compound, Direct Brown 95, onto chitosan has been investigated. In these studies, batch experiments are typically conducted to evaluate the effects of various parameters such as contact time, initial dye concentration, and temperature on adsorption capacity. Research has shown that chitosan can effectively remove direct brown dyes from aqueous solutions, with its performance being influenced by the physicochemical conditions of the water.

Metal-Organic Frameworks (MOFs) as High-Capacity Adsorbents

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with exceptionally high surface areas and tunable pore sizes. iwaponline.comrsc.org They are constructed from metal ions or clusters linked together by organic ligands, creating a three-dimensional network. nih.gov These characteristics make MOFs highly promising adsorbents for a wide range of pollutants, including organic dyes. researchgate.netnih.gov

The efficiency of MOFs in dye removal is attributed to several factors:

High Porosity and Surface Area: MOFs can possess surface areas far exceeding traditional adsorbents like activated carbon, providing a greater number of available sites for dye adsorption. iwaponline.com

Tunable Structure: The properties of MOFs can be tailored by carefully selecting the metal centers and organic linkers, allowing for the design of frameworks with specific pore sizes and functionalities to target particular dye molecules. nih.gov

Adsorption Mechanisms: Dye removal by MOFs can occur through various interactions, including electrostatic attraction between the MOF's charged framework and ionic dyes, π-π stacking interactions between the aromatic rings of the dye and the organic linkers, and hydrogen bonding. nih.gov

Adsorption Kinetics Modeling for this compound Removal

To understand the rate and mechanism of dye adsorption onto an adsorbent, the experimental data is analyzed using various kinetic models. This analysis is crucial for process design and optimization.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The pseudo-first-order model, often associated with physisorption, and the pseudo-second-order model, which typically suggests that chemisorption is the rate-limiting step, are the most commonly used models to describe adsorption kinetics. nih.gov

The pseudo-first-order equation is expressed as: log(q_e - q_t) = log(q_e) - (k₁/2.303)t

The pseudo-second-order equation is given by: t/q_t = 1/(k₂q_e²) + (1/q_e)t

Where:

q_e (mg/g) is the amount of dye adsorbed at equilibrium.

q_t (mg/g) is the amount of dye adsorbed at time t (min).

k₁ (min⁻¹) is the rate constant of the pseudo-first-order model.

k₂ (g/mg·min) is the rate constant of the pseudo-second-order model.

In a study on the adsorption of Direct Brown 95 onto chitosan, the experimental data was found to be well-described by the pseudo-second-order kinetic model. This indicates that the adsorption process is likely controlled by chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. The correlation coefficients (R²) for the pseudo-second-order model were consistently higher than those for the pseudo-first-order model across various initial dye concentrations.

Table 1: Comparison of Kinetic Model Parameters for Direct Brown 95 Adsorption onto Chitosan

| Initial Conc. (mg/L) | Experimental qₑ (mg/g) | Pseudo-First-Order | Pseudo-Second-Order | ||

|---|---|---|---|---|---|

| k₁ (min⁻¹) | R² | k₂ (g/mg·min) | R² | ||

| 50 | 34.65 | 0.016 | 0.898 | 0.0011 | 0.998 |

| 100 | 41.21 | 0.018 | 0.941 | 0.0013 | 0.999 |

| 150 | 41.65 | 0.021 | 0.963 | 0.0017 | 0.999 |

Intraparticle Diffusion and Film Diffusion Models

Film Diffusion: This refers to the transport of the adsorbate from the bulk liquid phase to the external surface of the adsorbent particle through the hydrodynamic boundary layer. rsc.org

Intraparticle Diffusion: This involves the movement of the adsorbate from the surface into the interior pores of the adsorbent. researchgate.net

The intraparticle diffusion model (Weber-Morris model) is expressed as: q_t = k_id * t^(1/2) + C

Where:

k_id (mg/g·min^(1/2)) is the intraparticle diffusion rate constant.

C is the intercept, which relates to the thickness of the boundary layer.

If the plot of q_t versus t^(1/2) is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. rsc.org However, if the plot is multi-linear and does not pass through the origin, it indicates that the adsorption process is complex and involves more than one mechanism, including film diffusion. researchgate.net For many dye-adsorbent systems, the process is controlled by both film diffusion in the initial stages and intraparticle diffusion in later stages. rsc.org

Adsorption Isotherm Analysis for Equilibrium Characteristics

Adsorption isotherms describe how an adsorbate distributes between the liquid and solid phases once the adsorption process reaches equilibrium. The analysis provides insight into the maximum adsorption capacity and the nature of the interaction between the adsorbate and the adsorbent.

Langmuir Isotherm Model for Monolayer Adsorption

The Langmuir isotherm model is one of the most common models used to describe equilibrium data. byjus.com It is based on the assumption that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer, with no further adsorption once these sites are occupied. wikipedia.orglibretexts.org

The linear form of the Langmuir equation is: C_e/q_e = 1/(q_max * K_L) + C_e/q_max

Where:

C_e (mg/L) is the equilibrium concentration of the adsorbate.

q_e (mg/g) is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium.

q_max (mg/g) is the maximum monolayer adsorption capacity.

K_L (L/mg) is the Langmuir constant related to the affinity of the binding sites.

The adsorption of Direct Brown 95 onto chitosan was analyzed using the Langmuir model. The data fit the model well, indicating a homogeneous, monolayer adsorption process. The analysis allows for the determination of the maximum amount of dye that can be adsorbed by a unit mass of the adsorbent under the given experimental conditions.

Table 2: Langmuir Isotherm Parameters for Direct Brown 95 Adsorption onto Chitosan at Different Temperatures

| Temperature (°C) | qₘₐₓ (mg/g) | Kₗ (L/mg) | R² |

|---|---|---|---|

| 20 | 41.15 | 0.115 | 0.999 |

| 30 | 41.32 | 0.149 | 0.998 |

| 40 | 41.49 | 0.189 | 0.998 |

Comprehensive Elucidation of Adsorption Mechanisms

The removal of dyes like this compound from aqueous solutions by adsorption is governed by various physical and chemical interactions between the dye molecules and the surface of the adsorbent.

Physical adsorption, or physisorption, is a process where the adsorbate adheres to the surface of the adsorbent through weak intermolecular forces.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. For a large molecule like this compound, the cumulative effect of these forces can be significant, especially with adsorbents that have a large surface area.

Hydrogen Bonding: this compound possesses functional groups that can act as hydrogen bond donors or acceptors. If the adsorbent surface also contains functional groups capable of hydrogen bonding (e.g., hydroxyl or carboxyl groups), this can be a primary mechanism for adsorption.

Chemical adsorption, or chemisorption, involves the formation of a chemical bond between the dye molecules and the adsorbent surface. This type of adsorption is generally stronger and more specific than physical adsorption.

Covalent Bond Formation: This would involve the sharing of electrons between the this compound molecule and the adsorbent, leading to a very strong and often irreversible bond. This is a less common mechanism for dye adsorption but can occur with specially functionalized adsorbents.

Ionic Bond Formation: This involves the electrostatic attraction between oppositely charged ions. Since this compound is an anionic dye, it carries a negative charge. If the adsorbent surface is positively charged, strong ionic bonds can form.

Electrostatic interactions are a key driving force in the adsorption of ionic dyes. The surface charge of the adsorbent and the charge of the dye molecule are highly dependent on the pH of the solution.

For an anionic dye like this compound, adsorption is generally favored at lower pH values. At acidic pH, the surface of many common adsorbents becomes protonated, resulting in a net positive charge, which attracts the negatively charged dye anions. Conversely, at higher pH values, the adsorbent surface may become deprotonated and negatively charged, leading to electrostatic repulsion and reduced adsorption.

Ion exchange is a process in which ions on the surface of a solid (the adsorbent) are exchanged for ions of similar charge in a solution. For the remediation of this compound, an anion exchange mechanism could be involved. In this process, the anionic dye molecules would displace other anions (such as chloride or hydroxide (B78521) ions) from the surface of an anion exchange resin or a similarly functionalized adsorbent. The efficiency of this process depends on the selectivity of the adsorbent for the dye anion over other anions present in the wastewater.

Surface Complexation and π–π Stacking Interactions

The removal of azo dyes like this compound from aqueous solutions through adsorption is significantly influenced by a variety of intermolecular forces. Among the most crucial of these are surface complexation and π–π stacking interactions, which govern the affinity between the dye molecule and the adsorbent material.

The aromatic rings present in the complex structure of this compound play a pivotal role in its adsorption. These rings can engage in π–π stacking interactions with the surfaces of adsorbents that possess graphitic or aromatic structures, such as activated carbon or graphene-based materials. rsc.org This non-covalent interaction arises from the attractive forces between the electron clouds of the aromatic systems in the dye and the adsorbent. rsc.org The efficiency of this interaction is a key factor in the design of high-efficiency, broad-spectrum adsorbents for water contaminants. rsc.org Theoretical calculations on other azo dyes have shown that multilayer dye aggregates can be stabilized on adsorbent surfaces through these π–π stacking interactions, forming dimers and trimers which enhance the adsorption capacity. nih.gov These interactions are established between parallel and mutually shifted aromatic systems, often at a distance of about 3.5 Å. nih.gov

Parametric Studies on Adsorption Efficiency

The efficiency of adsorbing this compound is not solely dependent on the nature of the adsorbent but is also heavily influenced by various operational parameters of the aqueous environment. A systematic study of these parameters is essential for optimizing the removal process. Key factors include the solution's pH, the operating temperature, the amount of adsorbent used (dosage), and the duration of contact between the dye and the adsorbent. nih.govresearchgate.net

The pH of the solution is a critical parameter that affects both the surface charge of the adsorbent and the speciation of the dye molecule. nih.gov this compound is an anionic dye, meaning it carries a negative charge in solution due to the presence of sulfonate groups. The pH of the medium influences the degree of ionization of these functional groups.

Simultaneously, the surface of most adsorbents acquires a charge that is pH-dependent. At low pH values (acidic conditions), the concentration of H+ ions is high, leading to the protonation of the adsorbent's surface functional groups (like hydroxyl groups), resulting in a net positive surface charge. nih.gov This positive charge creates a strong electrostatic attraction with the anionic dye molecules, thereby enhancing the adsorption efficiency. nih.gov

Conversely, as the pH increases (alkaline conditions), the adsorbent surface tends to become negatively charged due to deprotonation, leading to electrostatic repulsion with the anionic dye molecules and a subsequent decrease in adsorption. nih.gov However, in some systems, attractive π–π interactions can become dominant at high pH, still allowing for significant adsorption. nih.gov Therefore, the optimal pH for the removal of this compound is typically found in the acidic range, where electrostatic attraction is maximized. For other direct dyes, it has been observed that dye uptake increases as the pH rises to a certain point (e.g., pH 8.0) before decreasing, suggesting a complex interplay of forces. orientjchem.org

Table 1: Illustrative Effect of pH on Anionic Azo Dye Adsorption This table presents generalized data for anionic azo dyes to illustrate the typical pH effect.

| pH | Adsorbent Surface Charge | Dye Species | Primary Interaction | Resulting Removal Efficiency |

|---|---|---|---|---|

| 2-4 (Acidic) | Positive | Anionic | Electrostatic Attraction | High |

| 6-8 (Neutral) | Slightly Negative/Neutral | Anionic | Repulsion/Weak Attraction | Moderate to Low |

| 9-11 (Alkaline) | Negative | Anionic | Electrostatic Repulsion | Low |

Temperature influences the adsorption process by affecting the kinetic energy of the dye molecules, their diffusion rate, and the equilibrium of the adsorption reaction. researchgate.net The study of temperature effects allows for the determination of key thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide insight into the spontaneity, feasibility, and nature of the adsorption process. jmaterenvironsci.com

The thermodynamic relationship is described by the following equations: ΔG° = -RT ln(Kc) ln(Kc) = (ΔS°/R) - (ΔH°/RT)

Where R is the universal gas constant, T is the absolute temperature, and Kc is the equilibrium constant.

Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and feasible.

Enthalpy (ΔH°): A positive ΔH° value signifies an endothermic process, where adsorption is favored at higher temperatures. This is often because an increase in temperature enhances the mobility of dye ions and may cause swelling in the internal structure of the adsorbent, allowing for further penetration. researchgate.netjmaterenvironsci.com A negative ΔH° value indicates an exothermic process, where adsorption efficiency decreases as temperature increases. mdpi.com

Entropy (ΔS°): A positive ΔS° value suggests increased randomness at the solid-solution interface during the adsorption process.

For many direct dyes, the adsorption process is found to be endothermic and spontaneous. jmaterenvironsci.comaip.org However, exothermic processes have also been reported for other dyes, indicating that the nature of the interaction is highly specific to the dye-adsorbent system. mdpi.com

Table 2: Example Thermodynamic Parameters for Direct Dye Adsorption on an Activated Carbon Adsorbent Data adapted from a study on Direct Red 1 to illustrate thermodynamic principles. jmaterenvironsci.com

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (kJ/mol·K) | Nature of Process |

|---|---|---|---|---|

| 301 | -2.54 | +18.31 | +0.07 | Spontaneous, Endothermic |

| 313 | -3.38 | |||

| 323 | -4.08 |

The adsorbent dosage is a crucial parameter that determines the capacity of an adsorbent for a given initial concentration of the dye. mdpi.com Generally, an increase in the adsorbent dosage leads to a higher percentage of dye removal. nih.gov This is attributed to the increased surface area and the greater availability of active adsorption sites. nih.gov However, after a certain point, the removal efficiency may plateau as the number of available dye molecules becomes the limiting factor. researchgate.net Therefore, optimizing the adsorbent dosage is essential for achieving maximum removal efficiency in a cost-effective manner.

Contact time is the duration for which the adsorbent is in contact with the dye solution. The rate of adsorption is typically rapid at the initial stages, as there are abundant vacant active sites on the adsorbent surface. nih.gov As these sites become progressively occupied, the rate of adsorption slows down and eventually reaches a state of equilibrium, where the rate of adsorption equals the rate of desorption. mdpi.comnih.gov The time required to reach this equilibrium is known as the equilibrium time, and it is a critical parameter for designing wastewater treatment systems. mdpi.com

Table 3: Illustrative Data on Optimization of Adsorbent Dosage and Contact Time for Azo Dye Removal This table presents generalized data to illustrate typical trends.

| Effect of Adsorbent Dosage | Effect of Contact Time | ||

|---|---|---|---|

| Dosage (g/L) | Removal (%) | Time (min) | Removal (%) |

| 0.5 | 55 | 15 | 60 |

| 1.0 | 75 | 30 | 80 |

| 1.5 | 90 | 60 | 92 |

| 2.0 | 94 | 90 | 95 |

| 2.5 | 95 | 120 | 95 |

Biological Degradation by Microorganisms and Enzymes

Biological degradation offers an environmentally friendly and cost-effective alternative to physicochemical methods for treating effluents containing this compound. This approach utilizes the metabolic capabilities of various microorganisms, such as bacteria, fungi, and algae, to break down the complex dye structure into simpler, less toxic compounds. nih.govnih.gov The process can involve either the complete mineralization of the dye into water, carbon dioxide, and mineral by-products or its transformation into intermediate compounds. nih.gov

The initial and most critical step in the bacterial degradation of azo dyes like this compound is the reductive cleavage of the azo bond (–N=N–). nih.gov This reaction is typically catalyzed by enzymes known as azoreductases. nih.govnih.gov In addition to azoreductases, other oxidoreductive enzymes such as laccases and lignin (B12514952) peroxidases have been shown to be involved in the degradation of direct brown dyes. nih.govresearchgate.net For instance, the degradation of Direct Brown MR by Acinetobacter calcoaceticus involves the induction of both intracellular and extracellular lignin peroxidase, as well as intracellular laccase. researchgate.netresearchgate.net Similarly, studies on a halo-thermophilic bacterial consortium demonstrated the involvement of laccase, lignin peroxidase, and azoreductase in the decolorization process of a direct brown dye. researchgate.net Plant-based enzymes, such as polyphenol oxidase (PPO), have also shown efficacy in degrading mixtures of brown and yellow dyes. ijplantenviro.com

Isolation and Characterization of Dye-Degrading Microbial Strains

The successful application of biological degradation relies on the identification and isolation of potent microbial strains capable of metabolizing the target dye. ijans.org These microorganisms are often sourced from environments previously contaminated with textile effluents, as the indigenous microbes in these locations may have adapted to utilize dyes as a source of carbon and nitrogen. ijans.orgresearchgate.net The isolation process typically involves collecting soil or water samples from contaminated sites, followed by enrichment culture techniques where the sample is grown in a minimal salt medium containing the target dye as the sole carbon source. elsevier.esjbsd.in

Several bacterial strains have been specifically identified for their ability to degrade direct brown dyes. A notable example is Acinetobacter calcoaceticus NCIM 2890, which has been extensively studied for its degradation of Direct Brown MR. nih.govresearchgate.netdongguk.eduscienceopen.com This strain can decolorize and biodegrade the dye, breaking it down into smaller metabolites such as biphenyl (B1667301) amine, biphenyl, and 3-amino 6-hydroxybenzoic acid. researchgate.netdongguk.edu Another identified strain is Pseudomonas sp. LBC1, which demonstrated 90% decolorization of Direct Brown MR at a concentration of 100 mg/L. researchgate.net More recently, research has focused on bacterial consortia, which are mixed cultures of different bacteria. These consortia, often dominated by genera like Marinobacter, Bacillus, and Halomonas, can be more robust and efficient in dye degradation due to synergistic metabolic activities. researchgate.net

Once isolated, the bacterial strains are characterized based on their morphological, cultural, physiological, and biochemical properties to identify them to the species level. jbsd.inworldwidejournals.com

Table 4: Microbial Strains Identified for Degradation of Direct Brown Dyes

| Microorganism | Target Dye | Key Findings | Reference |

|---|---|---|---|

| Acinetobacter calcoaceticus NCIM 2890 | Direct Brown MR | Degrades the dye via induction of lignin peroxidase and laccase. Metabolites identified include biphenyl amine and naphthalene (B1677914) diazonium. | researchgate.net |

| Pseudomonas sp. LBC1 | Direct Brown MR | Achieved 90% decolorization of 100 mg/L dye. A degradation pathway has been proposed. | researchgate.net |

| Bacterial Consortium ZZ | Direct Brown D3G | Dominated by Marinobacter, Bacillus, and Halomonas. Effective under halophilic and thermophilic conditions (pH 7-10, 40-50 °C). | researchgate.net |

Bacterial Consortia and Pure Bacterial Cultures

Research on the bacterial degradation of azo dyes has identified numerous consortia and pure cultures capable of decolorizing these compounds. Typically, the initial and rate-limiting step is the reductive cleavage of the azo bond under anaerobic or microaerophilic conditions. This process is generally intracellular. mst.dk While specific studies on this compound are unavailable, it is anticipated that various bacterial species, particularly those isolated from dye-contaminated industrial effluents and sediments, would be capable of its initial breakdown.

Fungal Strains, Including White Rot Fungi

Fungal degradation, particularly by white-rot fungi such as Phanerochaete chrysosporium, offers a different mechanism. mst.dk These fungi secrete powerful, non-specific extracellular enzymes that can degrade a wide range of persistent organic pollutants, including azo dyes. mst.dk The degradation is often an aerobic process, relying on lignin-modifying enzymes. mst.dk Although no studies have specifically documented the degradation of this compound by fungi, it is plausible that white-rot fungi could effectively decolorize and degrade this dye.

Enzymatic Decolorization and Degradation Mechanisms

Role of Azoreductases in Azo Bond Cleavage

The key enzymes responsible for the initial breakdown of azo dyes in many bacteria are azoreductases. epa.gov These enzymes catalyze the reductive cleavage of the azo linkage, resulting in the formation of aromatic amines, which may be colorless but can also be toxic and carcinogenic. epa.govscribd.com This enzymatic reduction is often the first step in the biodegradation pathway. mst.dkgreenrivertech.com.tw Human gut and skin bacteria also possess azoreductases capable of metabolizing azo dyes. epa.gov

Activity of Laccases and Other Oxidoreductases

In contrast to the reductive cleavage by azoreductases, fungal degradation often involves oxidative enzymes like laccases and peroxidases (e.g., lignin peroxidase and manganese peroxidase). mst.dk These enzymes have a broad substrate specificity and can oxidize the aromatic rings of the dye molecules, leading to decolorization and further degradation. mst.dk Laccases, in particular, are seen as promising biocatalysts for treating dye-containing wastewater due to their ability to act on a wide range of phenolic compounds without the need for cofactors like H₂O₂.

Biotransformation Pathways and Metabolite Characterization

Aerobic and Anaerobic Degradation Pathways

The degradation of azo dyes is often most effective in a sequential anaerobic-aerobic process. mst.dk

Anaerobic Stage: Under anaerobic conditions, the primary event is the reductive cleavage of the azo bonds by azoreductases, leading to the formation of aromatic amines. mst.dk For this compound, this would likely result in the release of benzidine-related congeners, which are of significant environmental and health concern due to their carcinogenicity. epa.govuark.edu

Aerobic Stage: The aromatic amines produced in the anaerobic stage are often resistant to further degradation under the same conditions. However, they can be subsequently mineralized by different microbial communities under aerobic conditions. This stage typically involves hydroxylation and ring-opening of the aromatic intermediates.

Due to the absence of specific studies on this compound, the exact metabolites and the efficiency of their further degradation remain uncharacterized.

Breakdown of Aromatic Amine Intermediates

The biodegradation of azo dyes like this compound initially involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amine intermediates. These intermediates are often colorless but can be more toxic than the parent dye molecule. nih.govnih.gov The subsequent breakdown of these aromatic amines is a critical step in the complete mineralization of the dye and typically occurs under aerobic conditions. sci-hub.box

The degradation of these aromatic amines is an oxidative process. Microorganisms utilize enzymes such as hydroxylases and dioxygenases to introduce hydroxyl groups onto the aromatic ring, making it susceptible to ring cleavage. This hydroxylation is a key step in destabilizing the aromatic structure. Following hydroxylation, the aromatic ring is cleaved, leading to the formation of aliphatic intermediates. These aliphatic compounds, such as carboxylic acids, are then further metabolized by the microorganisms through central metabolic pathways, like the Krebs cycle, ultimately leading to the formation of carbon dioxide, water, and inorganic ions. nih.gov

A study on the degradation of a similar dye, Direct Brown D3G, by a halo-thermophilic consortium identified the involvement of enzymes like lignin peroxidase and laccase in the degradation process. nih.gov These enzymes are known for their ability to oxidize a wide range of aromatic compounds. The breakdown of aromatic amines is a crucial step in the detoxification process, as the complete mineralization of these intermediates prevents their accumulation in the environment. nih.govresearchgate.net The success of this breakdown is dependent on the specific microbial consortium present and the environmental conditions. nih.gov

Factors Affecting Biodegradation Efficiency and Rates

The efficiency and rate of the biodegradation of this compound are influenced by a multitude of physical, chemical, and biological factors. Optimizing these parameters is crucial for achieving effective and rapid degradation of the dye in aqueous environments.

Key Factors Influencing Biodegradation:

| Factor | Effect on Biodegradation | References |

| pH | The pH of the wastewater significantly affects the enzymatic activity of microorganisms. Most bacteria involved in dye degradation have an optimal pH range, typically around neutral (pH 7). Extreme pH values can denature the enzymes responsible for breaking down the dye molecules and their intermediates, thereby inhibiting the degradation process. | mdpi.com |

| Temperature | Temperature influences the metabolic rate of the microorganisms. Each microbial species has an optimal temperature range for growth and enzymatic activity. For instance, a study on the degradation of Brown 703 by Pseudomonas aeruginosa found the optimal temperature to be 38°C. Temperatures that are too high or too low can decrease the rate of biodegradation. | mdpi.com |

| Initial Dye Concentration | High concentrations of azo dyes can be toxic to the microorganisms responsible for their degradation. The dye molecules can inhibit microbial growth and enzymatic activity. Therefore, the initial concentration of this compound in the wastewater is a critical factor determining the efficiency of the biodegradation process. | researchgate.net |

| Oxygen Availability | The initial breakdown of the azo bond in this compound is a reductive process that occurs under anaerobic or anoxic conditions. However, the subsequent degradation of the resulting aromatic amines is an oxidative process that requires the presence of oxygen. Therefore, a sequential anaerobic-aerobic process is often most effective for the complete mineralization of azo dyes. | sci-hub.box |

| Nutrient Availability | Microorganisms require a source of carbon, nitrogen, and other essential nutrients for their growth and metabolic activities. The presence of sufficient nutrients in the wastewater can enhance the biodegradation of this compound by supporting a healthy and active microbial population. | nih.gov |

| Salinity | High salt concentrations, often found in textile industry wastewater, can adversely affect the metabolic activity of many microorganisms. However, halotolerant or halophilic bacteria can be employed for the bioremediation of saline dye-containing effluents. | mdpi.com |

Electrochemical Treatment Technologies for this compound

Electrochemical methods offer a promising alternative for the treatment of wastewater containing recalcitrant dyes like this compound. These technologies utilize electrical energy to drive chemical reactions that can lead to the degradation and mineralization of the dye molecules.

Electrocoagulation Processes for Dye Removal

Electrocoagulation (EC) is an electrochemical process that involves the in-situ generation of coagulants by the electrolytic oxidation of a sacrificial anode, typically made of iron or aluminum. mdpi.com These metal ions then form flocs of metal hydroxides that can remove pollutants from the water through adsorption and co-precipitation.

In the context of this compound removal, the positively charged metal hydroxide flocs can effectively bind with the negatively charged dye molecules, leading to their removal from the solution. The process is influenced by several operational parameters including current density, pH, and the nature of the electrodes. A study on the electrocoagulation of a similar dye, Direct Brown 2, using aluminum electrodes achieved a removal efficiency of 99.89% at an initial dye concentration of 40 mg/L, a pH of 10, and a voltage of 12 V after 60 minutes of treatment. researchgate.net

Advantages of Electrocoagulation:

High removal efficiency for a wide range of dyes.

Simple equipment and easy operation. tuiasi.ro

Reduced sludge production compared to conventional coagulation processes. mdpi.com

No need for the addition of chemicals. tuiasi.ro

Anodic Oxidation Mechanisms and Electrode Materials

Anodic oxidation is an electrochemical process where pollutants are destroyed by direct or indirect oxidation at the anode surface. nih.gov In direct anodic oxidation, the dye molecule is adsorbed onto the anode surface and is directly oxidized by electron transfer. In indirect anodic oxidation, highly reactive species, such as hydroxyl radicals (•OH), are generated at the anode surface, which then attack and degrade the dye molecules in the bulk solution. nih.gov

The efficiency of anodic oxidation is highly dependent on the electrode material. "Active" anodes, such as those made of platinum or mixed metal oxides, promote the formation of higher oxidation state oxides that can mediate the oxidation of organic compounds. "Non-active" anodes, such as boron-doped diamond (BDD), have a high oxygen evolution potential and are very effective at generating hydroxyl radicals, leading to the complete mineralization of organic pollutants. mdpi.com

Advanced Electrochemical Oxidation Processes (EAOPs)

Advanced Electrochemical Oxidation Processes (EAOPs) are a group of technologies that utilize the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. These processes are highly effective for the treatment of wastewater containing refractory compounds like this compound. researchgate.net

Several EAOPs have been developed, including:

Electro-Fenton: This process involves the electrochemical generation of Fenton's reagent (Fe²⁺ and H₂O₂) in situ. The reaction between Fe²⁺ and H₂O₂ produces hydroxyl radicals, which are powerful oxidizing agents.

Photoelectro-Fenton: This is an enhancement of the electro-Fenton process where the solution is irradiated with UV light. The UV radiation promotes the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. nih.gov

Anodic Oxidation with "non-active" anodes: As mentioned earlier, using anodes like BDD can efficiently generate hydroxyl radicals, leading to the mineralization of organic pollutants. mdpi.com

These processes are capable of achieving high degradation and mineralization efficiencies for a wide range of azo dyes. researchgate.net

Synergistic and Sequential Treatment Approaches for Enhanced Remediation

To achieve complete and cost-effective remediation of wastewater containing this compound, a single treatment method may not be sufficient. Therefore, synergistic and sequential treatment approaches that combine different technologies are often employed for enhanced efficiency.

A common and effective approach for the treatment of azo dye wastewater is a sequential anaerobic-aerobic biological process. sci-hub.box The initial anaerobic stage facilitates the reductive cleavage of the azo bond, leading to decolorization. The subsequent aerobic stage then promotes the degradation of the resulting aromatic amines. sci-hub.box

Electrochemical processes can also be integrated with biological treatments. For example, electrocoagulation can be used as a pre-treatment step to reduce the initial dye concentration and toxicity of the wastewater, making it more amenable to subsequent biological treatment. tuiasi.ro A study on the treatment of a textile effluent containing Basic Red 46 showed that an electrocoagulation pre-treatment significantly increased the biodegradability of the wastewater, as indicated by an increase in the BOD5/COD ratio from 0.05 to 0.35. tuiasi.ro This combined approach led to almost 65% mineralization of the dissolved organic carbon. tuiasi.ro

Furthermore, different advanced oxidation processes can be combined to enhance the degradation of dyes. For instance, the combination of ultrasound with photocatalysis and the photo-Fenton process has been shown to have a synergistic effect on the decolorization of azo dyes. nih.gov

Integration of Advanced Oxidation Processes (AOPs) with Biological Treatments

The integration of Advanced Oxidation Processes (AOPs) with biological treatments presents a synergistic approach for the degradation of complex dyes. AOPs, such as the Fenton process, photo-Fenton, and ozonation, utilize highly reactive hydroxyl radicals (•OH) to partially oxidize the dye molecules, breaking down their complex structures into smaller, more biodegradable intermediates. mdpi.combiointerfaceresearch.com This initial chemical oxidation step enhances the susceptibility of the dye to subsequent microbial degradation. mdpi.combiointerfaceresearch.com

A notable example of this integrated approach is the sequential treatment of Reactive Blue 222, an azo dye with structural similarities to this compound. In one study, a photo-Fenton oxidation step was followed by an aerobic biological treatment using the white-rot fungi P. ostreatus and P. chrysosporium. The initial photo-Fenton process achieved approximately 90% decolorization, which was further increased to over 95% after the fungal treatment. researchgate.net This combined approach also resulted in significant reductions in COD and TOC, indicating substantial mineralization of the dye. researchgate.net

| Treatment Stage | Parameter | P. ostreatus | P. chrysosporium |

| Photo-Fenton Oxidation | Decolorization (%) | ~90 | ~90 |

| Sequential Treatment | Final Decolorization (%) | 96.88 | 95.23 |

| COD Reduction (%) | 95.34 | Not specified | |

| TOC Reduction (%) | 90.11 | Not specified | |

| TSS Reduction (%) | 90.84 | Not specified | |

| Phenolics Reduction (%) | 92.22 | Not specified |